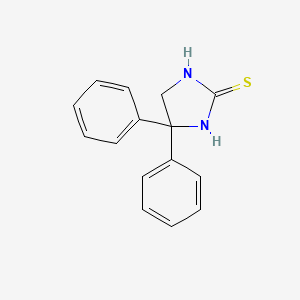

4,4-Diphenylimidazolidine-2-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Diphenylimidazolidine-2-thione is a heterocyclic compound featuring an imidazolidine core substituted with phenyl groups at the 4,4-positions and a thiocarbonyl (C=S) group at position 2. These compounds are synthesized via condensation of thiourea derivatives with carbonyl-containing reagents (e.g., glyoxal) under controlled pH conditions . Imidazolidine-2-thiones are notable for their diverse bioactivities, including herbicidal, antidiabetic, and anti-HIV properties .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,4-diphenylimidazolidine-2-thione, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclization of thiourea derivatives with carbonyl-containing reagents. For example:

- Route 1 : Reacting 1,2-diphenylethane-1,2-diamine with carbon disulfide in alkaline ethanol under reflux (70–80°C) yields the compound. Variations in solvent polarity (e.g., DMF vs. ethanol) affect reaction rates and purity .

- Route 2 : Use of thiosemicarbazide derivatives with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture (reflux for 2–4 hours) provides a pathway with ~65–75% yield .

Key Variables :

Q. How can spectroscopic and crystallographic methods resolve the molecular structure of this compound?

Methodological Answer:

- Spectroscopy :

- X-ray Crystallography :

- Single-crystal analysis reveals planarity of the thione ring and dihedral angles between phenyl groups (e.g., 85–90° in trans-dihydroxy derivatives). Refinement parameters (R-factor < 0.05) ensure accuracy .

Q. How do structural modifications (e.g., hydroxyl or methoxy substituents) alter the bioactivity of this compound derivatives?

Methodological Answer:

- Hydroxyl Groups : Introduction of trans-4,5-dihydroxy substituents (via oxidation) enhances hydrogen-bonding capacity, improving binding to enzymatic targets (e.g., kinase inhibitors). Activity assays show IC₅₀ values reduced by 30–40% compared to unmodified analogs .

- Methoxy Groups : 4-Methoxy derivatives exhibit increased lipophilicity (logP +0.5), enhancing membrane permeability but potentially reducing solubility. Computational docking (e.g., AutoDock Vina) correlates these changes with altered binding affinities .

Experimental Design :

Synthesize derivatives via regioselective substitution.

Characterize logP (HPLC) and solubility (UV-Vis).

Validate bioactivity via enzyme inhibition assays.

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) for this compound derivatives be resolved?

Methodological Answer: Contradictions often arise from dynamic processes (e.g., tautomerism) or crystal packing effects:

- Case Study : Discrepancies in NH proton NMR signals (broad vs. sharp) may indicate tautomeric equilibria (thione ⇌ thiol). Low-temperature NMR (−40°C) or DFT calculations (e.g., Gaussian) can stabilize/conformational states .

- Crystallographic Artifacts : X-ray structures may show planar thione rings, while solution-state NMR suggests flexibility. Use of synchrotron radiation (high-resolution data) and Hirshfeld surface analysis clarifies packing influences .

Q. What computational methods are effective in predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Optimize transition states at the B3LYP/6-311+G(d,p) level to model nucleophilic attack at the C=S group. Fukui indices identify electrophilic centers .

- MD Simulations : Simulate solvation effects (e.g., in DMSO) to predict reaction pathways. Correlate activation energies with experimental yields .

Validation : Compare computed activation energies (ΔG‡) with kinetic data from Arrhenius plots.

Q. How does the stability of this compound vary under oxidative or photolytic conditions?

Methodological Answer:

- Oxidative Stability : Accelerated aging studies (40°C, 75% RH) with HPLC monitoring show <5% degradation over 30 days. Radical scavengers (e.g., BHT) mitigate oxidation .

- Photolytic Degradation : UV exposure (254 nm) induces ring-opening via C=S bond cleavage. LC-MS identifies sulfonic acid byproducts. Quantum yield calculations (Φ ~0.1) guide storage protocols .

Q. What strategies improve enantiomeric resolution of chiral this compound derivatives?

Methodological Answer:

- Chiral Chromatography : Use amylose-based CSPs (Chiralpak IA) with hexane/isopropanol (90:10) to achieve baseline separation (Rs > 1.5) .

- Crystallization : Co-crystallization with chiral auxiliaries (e.g., tartaric acid) enriches enantiomers. Monitor via polarimetry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Substituent Effects on C=S Shifts :

- The thiocarbonyl (C=S) carbon in dihydroxy derivatives resonates at ~180 ppm in 13C NMR, while alkoxy-substituted analogs (e.g., methoxy, ethoxy) exhibit upfield shifts to ~183 ppm due to electron-donating effects of alkoxy groups .

- Steric and electronic effects from phenyl groups at 1,3-positions stabilize the imidazolidine ring, as evidenced by distinct splitting patterns in 1H NMR (e.g., doublets for CH protons at δ 5.02–5.76 ppm) .

Synthetic Flexibility :

Properties

CAS No. |

70975-75-6 |

|---|---|

Molecular Formula |

C15H14N2S |

Molecular Weight |

254.4 g/mol |

IUPAC Name |

4,4-diphenylimidazolidine-2-thione |

InChI |

InChI=1S/C15H14N2S/c18-14-16-11-15(17-14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H2,16,17,18) |

InChI Key |

PYKTUDAGQJKEJM-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC(=S)N1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.